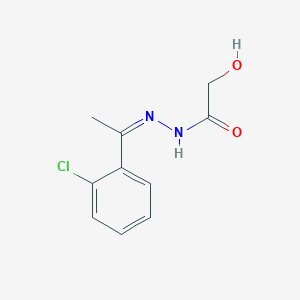

MP 518

Description

Properties

CAS No. |

122432-93-3 |

|---|---|

Molecular Formula |

C10H11ClN2O2 |

Molecular Weight |

226.66 g/mol |

IUPAC Name |

N-[(Z)-1-(2-chlorophenyl)ethylideneamino]-2-hydroxyacetamide |

InChI |

InChI=1S/C10H11ClN2O2/c1-7(12-13-10(15)6-14)8-4-2-3-5-9(8)11/h2-5,14H,6H2,1H3,(H,13,15)/b12-7- |

InChI Key |

HYGXARKQZYBDIW-GHXNOFRVSA-N |

Isomeric SMILES |

C/C(=N/NC(=O)CO)/C1=CC=CC=C1Cl |

Canonical SMILES |

CC(=NNC(=O)CO)C1=CC=CC=C1Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-(2-chlorophenyl-1-ethylidene) 2-glycolylhydrazine 1-(2-chlorophenyl-1-ethylidene) 2-glycoyl hydrazine MP 518 MP-518 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PTC518 in Huntington's Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Huntington's disease (HD) is a fatal, autosomal dominant neurodegenerative disorder characterized by the progressive loss of neurons, primarily in the striatum and cerebral cortex. The disease is caused by a CAG trinucleotide repeat expansion in the first exon of the huntingtin gene (HTT), leading to the production of a mutant huntingtin protein (mHTT) with an elongated polyglutamine tract. This toxic gain-of-function of mHTT is a central driver of HD pathogenesis. PTC518 is an investigational, orally bioavailable small molecule that represents a novel therapeutic approach to Huntington's disease by aiming to reduce the production of the huntingtin protein. This technical guide provides a comprehensive overview of the mechanism of action of PTC518, supported by quantitative data from clinical trials, detailed experimental methodologies, and visual representations of the key pathways and processes.

Core Mechanism of Action: Splicing Modification of HTT Pre-mRNA

PTC518 functions as an RNA splicing modifier, a novel approach for lowering the levels of a target protein.[1][2] Unlike allele-specific strategies, PTC518 is designed to lower both wild-type and mutant huntingtin protein by targeting the pre-messenger RNA (pre-mRNA) of the HTT gene.[3] The mechanism can be delineated into the following key steps:

-

Oral Bioavailability and CNS Penetration : As an orally administered small molecule, PTC518 is designed for systemic distribution and has been shown to cross the blood-brain barrier, a critical feature for treating a neurological disorder like Huntington's disease.[1][4]

-

Interaction with the Splicing Machinery : Following administration, PTC518 enters the cell nucleus where it interacts with the spliceosome, the cellular machinery responsible for intron removal from pre-mRNA.

-

Pseudoexon Inclusion : PTC518 promotes the inclusion of a novel pseudoexon into the mature HTT mRNA.[5][6] This pseudoexon is a sequence located within an intron of the HTT gene that is normally spliced out.

-

Introduction of a Premature Termination Codon (PTC) : The incorporation of this pseudoexon introduces a premature termination codon (PTC) into the reading frame of the HTT mRNA.[5][6]

-

Activation of Nonsense-Mediated mRNA Decay (NMD) : The presence of a PTC is recognized by the cell's NMD quality control pathway.[5] NMD is a surveillance mechanism that degrades mRNAs containing premature stop codons to prevent the synthesis of truncated and potentially harmful proteins.

-

HTT mRNA Degradation and Reduced Protein Synthesis : The activation of NMD leads to the rapid degradation of the modified HTT mRNA, thereby reducing the template available for translation and resulting in a decrease in the production of both wild-type and mutant huntingtin proteins.[1][2]

Quantitative Data from Clinical Studies

The clinical development program for PTC518 has provided quantitative evidence of its target engagement and downstream effects on huntingtin protein levels and other relevant biomarkers.

Table 1: Phase 1 Study in Healthy Volunteers - Pharmacodynamic Effects

| Analyte | Dose | Reduction from Baseline | Time to Maximum Effect | Reference(s) |

| HTT mRNA | Single 135 mg dose | Up to 50% | 24 hours post-dose | [4] |

| HTT mRNA Splicing | 15 mg daily | ~50% | Not Specified | |

| HTT mRNA Splicing | 30 mg daily | ~65% | Not Specified | |

| HTT Protein | Dose-dependent | 30% to 50% | Steady-state expected at ~6 weeks | [4] |

Table 2: Phase 2 PIVOT-HD Study - Huntingtin Protein Reduction in Blood (12 Months)

| Patient Stage | Dose | HTT Reduction in Blood | Reference(s) |

| Stage 2 & 3 | 5 mg | 23% | [4] |

| Stage 2 | 10 mg | 39% | [4] |

| Stage 3 | 10 mg | 36% | [4] |

Table 3: Phase 2 PIVOT-HD Study - Mutant Huntingtin (mHTT) Reduction in Cerebrospinal Fluid (CSF) (12 Months)

| Dose | mHTT Reduction in CSF | Reference(s) |

| 5 mg | 21% | [7] |

| 10 mg | 43% | [7] |

Table 4: Phase 2 PIVOT-HD Study - Clinical and Biomarker Outcomes

| Parameter | Dose | Duration | Outcome vs. Placebo/Natural History | Reference(s) |

| Total Motor Score (TMS) | 5 mg | 12 months | Worsening of 2.0 points (vs. 4.9 in placebo) | [7] |

| Total Motor Score (TMS) | 10 mg | 12 months | Worsening of 1.3 points (vs. 4.9 in placebo) | [7] |

| Neurofilament Light (NfL) in Plasma | 5 mg | 24 months | -8.9% change (nominal p=0.12 vs. natural history) | [4] |

| Neurofilament Light (NfL) in Plasma | 10 mg | 24 months | -14% change (nominal p=0.03 vs. natural history) | [4] |

Experimental Protocols

The following sections describe the methodologies for the key experiments cited in the clinical evaluation of PTC518.

Quantification of Huntingtin Protein in Blood and CSF

The measurement of huntingtin protein, particularly the mutant form, in accessible biofluids is crucial for assessing target engagement. Due to the low abundance of HTT in CSF, ultra-sensitive immunoassays are required.

-

Assay Principle : Single Molecule Counting (SMC™) immunoassay on the Erenna® platform.[4][5]

-

Methodology :

-

Sample Collection : Cerebrospinal fluid is collected via lumbar puncture. Whole blood is collected and processed to plasma or used for peripheral blood mononuclear cell (PBMC) isolation.

-

Immunoassay : The assay utilizes a sandwich immunoassay format with two specific antibodies. One antibody captures the huntingtin protein, and a second, fluorescently labeled antibody detects the captured protein.

-

Single Molecule Counting : The sample is passed through a capillary and individual fluorescently labeled antibody-protein complexes are counted using a laser detector. This allows for the detection of very low concentrations of the target protein.[4]

-

Quantification : The concentration of huntingtin protein in the sample is determined by comparing the number of counted molecules to a standard curve generated with recombinant huntingtin protein.[5]

-

Analysis of HTT mRNA Splicing

To confirm the mechanism of action of PTC518, it is essential to demonstrate the inclusion of the pseudoexon in the HTT mRNA.

-

Assay Principle : Reverse Transcription Polymerase Chain Reaction (RT-PCR) followed by fragment analysis or quantitative PCR (qPCR).

-

Methodology :

-

RNA Isolation : Total RNA is extracted from cells (e.g., PBMCs from treated subjects).

-

Reverse Transcription : The extracted RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

PCR Amplification : The cDNA is then used as a template for PCR with primers flanking the region of the HTT pre-mRNA where the pseudoexon is located.

-

Detection of Splicing Event :

-

Fragment Analysis : The PCR products are separated by size using capillary electrophoresis. The inclusion of the pseudoexon results in a larger PCR product, which can be distinguished from the product of the correctly spliced mRNA.

-

qPCR : Alternatively, qPCR with primers or probes specific to the pseudoexon-containing mRNA can be used to quantify the amount of the modified transcript relative to the total HTT mRNA.

-

-

Assessment of Nonsense-Mediated mRNA Decay (NMD)

To verify that the PTC-containing HTT mRNA is degraded, NMD assays can be performed.

-

Assay Principle : Inhibition of the NMD pathway and subsequent measurement of the target mRNA levels.

-

Methodology :

-

Cell Culture and Treatment : Cells are treated with PTC518 to induce pseudoexon inclusion.

-

NMD Inhibition : The NMD pathway is then inhibited, typically by using a pharmacological inhibitor (e.g., cycloheximide) or by siRNA-mediated knockdown of a key NMD factor (e.g., UPF1).

-

RNA Quantification : RNA is isolated from the cells, and the levels of the pseudoexon-containing HTT mRNA are quantified using qRT-PCR.

-

Analysis : An accumulation of the PTC-containing HTT mRNA upon NMD inhibition provides evidence that it is a substrate for this degradation pathway.

-

Mandatory Visualizations

Diagram 1: PTC518 Mechanism of Action

Caption: Mechanism of action of PTC518 as a splicing modifier of HTT pre-mRNA.

Diagram 2: PIVOT-HD Clinical Trial Workflow (Simplified)

Caption: Simplified workflow of the PIVOT-HD Phase 2 clinical trial.

Conclusion

PTC518 represents a promising and innovative approach to treating Huntington's disease by targeting the production of the huntingtin protein through splicing modification. Its oral route of administration and ability to penetrate the central nervous system offer significant potential advantages. The mechanism of action, involving the inclusion of a pseudoexon and subsequent NMD-mediated degradation of HTT mRNA, is supported by preclinical and clinical data demonstrating dose-dependent reductions in huntingtin protein levels in both the periphery and the CNS. The ongoing clinical development of PTC518 will provide further insights into its long-term safety and efficacy as a potential disease-modifying therapy for Huntington's disease.

References

- 1. Study to Measure Cerebrospinal Fluid Mutant Huntingtin Protein in Participants With Early Manifest Stage I or Stage II Huntington's Disease [clinicaltrialsgps.com]

- 2. No pivot needed for PTC-518 – HDBuzz [en.hdbuzz.net]

- 3. Nonsense-Containing mRNAs That Accumulate in the Absence of a Functional Nonsense-Mediated mRNA Decay Pathway Are Destabilized Rapidly upon Its Restitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New assay measures pathogenic protein in Huntington’s disease patients’ spinal fluid | CHDI Foundation [chdifoundation.org]

- 5. medrxiv.org [medrxiv.org]

- 6. Validation of Ultrasensitive Mutant Huntingtin Detection in Human Cerebrospinal Fluid by Single Molecule Counting Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. huntingtonstudygroup.org [huntingtonstudygroup.org]

PTC518: A Technical Guide to a Novel Splicing Modifier for Huntington's Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

PTC518 is an investigational, orally bioavailable small molecule designed to address the underlying cause of Huntington's disease (HD). Developed by PTC Therapeutics, this splicing modifier represents a promising therapeutic strategy by reducing the levels of the huntingtin (HTT) protein, the cause of this neurodegenerative disorder. This technical guide provides an in-depth overview of PTC518, including its mechanism of action, preclinical and clinical data, and the methodologies of key experiments.

Core Mechanism of Action: Splicing Modulation of HTT pre-mRNA

PTC518 functions as an RNA splicing modifier that specifically targets the pre-messenger RNA (pre-mRNA) of the huntingtin gene (HTT). Its mechanism of action involves the inclusion of a novel pseudoexon into the mature HTT mRNA. This pseudoexon contains a premature termination codon (PTC), which signals the cell's machinery to halt protein translation. The presence of this PTC triggers a cellular quality control pathway known as nonsense-mediated decay (NMD), leading to the degradation of the aberrant HTT mRNA. The subsequent reduction in HTT mRNA levels results in decreased production of both the wild-type and the disease-causing mutant huntingtin proteins.

Below is a diagram illustrating the mechanism of action of PTC518.

Caption: Mechanism of Action of PTC518.

Preclinical and Clinical Data

Pharmacokinetic and Pharmacodynamic Profile

A first-in-human Phase 1 study in healthy volunteers established the pharmacokinetic (PK) and pharmacodynamic (PD) profile of PTC518.

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | 6-7 hours (single oral dose) | [1] |

| Terminal Half-life (T1/2) | 54.0-75.3 hours (single oral dose) | [1] |

| CSF Concentration | Approximately 2.6-fold higher than unbound free-drug concentrations in plasma | [1] |

| HTT mRNA Reduction (Blood) | Up to ~60% dose-dependent reduction | [1] |

| HTT Protein Reduction (Blood) | Up to 35% dose-dependent, time-dependent, and sustained reduction | [1] |

Clinical Efficacy: The PIVOT-HD Study

The Phase 2 PIVOT-HD study (NCT05358717) evaluated the safety and efficacy of PTC518 in patients with Huntington's disease.[1][2] The study met its primary endpoint of reducing blood HTT protein levels at 12 weeks.[2]

| Study Population | Dose | HTT Protein Reduction in Blood (at 12 months) | Reference |

| Stage 2 and 3 HD Patients | 5 mg | 23% | [2][3] |

| Stage 2 HD Patients | 10 mg | 39% | [2][3] |

| Stage 3 HD Patients | 10 mg | 36% | [2][3] |

| Biomarker | Dose | Change (at 24 months in a subgroup) | Reference |

| Neurofilament Light Chain (NfL) in Plasma | 5 mg | -8.9% | |

| Neurofilament Light Chain (NfL) in Plasma | 10 mg | -14% |

Experimental Protocols

Quantification of Huntingtin mRNA by RT-qPCR

Objective: To measure the levels of HTT mRNA in biological samples.

Methodology (Representative Protocol):

A reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is employed to quantify HTT mRNA.[4][5][6] This method involves two main steps: the reverse transcription of RNA into complementary DNA (cDNA) and the subsequent amplification of the cDNA in a quantitative PCR assay.

-

RNA Extraction: Total RNA is isolated from whole blood or other tissues using a commercially available kit (e.g., PAXgene Blood RNA Kit). The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.

-

Reverse Transcription: The extracted RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme. This reaction can be primed using oligo(dT) primers, random hexamers, or gene-specific primers.

-

Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR. The reaction is performed in a real-time PCR instrument using a master mix containing DNA polymerase, dNTPs, and a fluorescent dye (e.g., SYBR Green) or a probe-based chemistry (e.g., TaqMan). Primers specific to the HTT gene are used for amplification. A housekeeping gene (e.g., GAPDH) is also amplified for normalization.

-

Data Analysis: The cycle threshold (Ct) values are determined for both the HTT and the housekeeping gene. The relative quantification of HTT mRNA is calculated using the ΔΔCt method.

Quantification of Huntingtin Protein by Caspase-3 Based Assay

Objective: To measure the levels of huntingtin protein in biological samples.

Methodology (Representative Protocol):

A novel caspase-3 based assay can be utilized to generate N-terminal fragments of wild-type and mutant huntingtin, which can then be quantified.[7]

-

Sample Preparation: Cell lysates or tissue homogenates are prepared in a suitable lysis buffer containing protease inhibitors. The total protein concentration is determined using a standard protein assay (e.g., Bradford assay).

-

Caspase-3 Cleavage: A defined amount of protein extract is incubated with active caspase-3 enzyme in a reaction buffer at 37°C. This enzymatic reaction cleaves the full-length huntingtin protein into smaller, more manageable fragments.

-

Western Blot Analysis: The resulting protein fragments are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunodetection: The membrane is blocked and then incubated with a primary antibody specific to the N-terminal region of the huntingtin protein. Following washing steps, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Signal Detection and Quantification: The signal is developed using a chemiluminescent substrate and captured using an imaging system. The intensity of the bands corresponding to the huntingtin fragments is quantified using densitometry software.

Clinical Trial Workflow: PIVOT-HD Study

The PIVOT-HD study is a multi-center, randomized, placebo-controlled trial designed to evaluate the safety and efficacy of PTC518.[1][2][8][9]

Caption: PIVOT-HD Clinical Trial Workflow.

Conclusion

PTC518 is a promising oral therapy for Huntington's disease with a novel mechanism of action that targets the root cause of the disease by reducing huntingtin protein levels. Preclinical and clinical data have demonstrated its ability to effectively lower HTT mRNA and protein in a dose-dependent manner. The ongoing clinical development of PTC518 will provide further insights into its long-term safety and efficacy as a potential disease-modifying treatment for individuals with Huntington's disease.

References

- 1. PTC-518 Hits HD Study Endpoint - Medthority [medthority.com]

- 2. PTC518 PIVOT-HD Study Achieves Primary Endpoint | PTC Therapeutics, Inc. [ir.ptcbio.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. gene-quantification.de [gene-quantification.de]

- 5. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Basic Principles of RT-qPCR | Thermo Fisher Scientific - US [thermofisher.com]

- 7. pnas.org [pnas.org]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. PIVOT-HD | Huntington Society of Canada [huntingtonsociety.ca]

PTC518: A Technical Guide to a Novel Splicing Modifier for Huntington's Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

Huntington's disease (HD) is a fatal, autosomal dominant neurodegenerative disorder characterized by the expansion of a CAG trinucleotide repeat in the huntingtin gene (HTT), leading to the production of a toxic mutant huntingtin protein (mHTT). A promising therapeutic strategy is the reduction of mHTT levels. PTC518 (votoplam) is an orally bioavailable, brain-penetrant small molecule designed to modulate the splicing of HTT pre-mRNA, thereby reducing the production of both wild-type and mutant huntingtin protein. Developed through PTC Therapeutics' proprietary splicing platform, PTC518 has demonstrated dose-dependent reduction of HTT protein in preclinical models and in clinical trials, showing potential as a disease-modifying therapy for HD. This technical guide provides an in-depth overview of PTC518's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and outlines the experimental protocols used for its evaluation.

Introduction

Huntington's disease is driven by a toxic gain-of-function of the mutant huntingtin protein.[1] Therapeutic approaches that aim to lower the levels of this protein are therefore of significant interest. PTC518 is a novel splicing modifier that acts through a unique mechanism to reduce total huntingtin (HTT) protein levels.[2][3] Unlike gene silencing technologies, PTC518 is an orally administered small molecule with broad systemic distribution, including the central nervous system (CNS).[2][4] This offers a significant advantage in terms of administration and potential to address both neurological and peripheral manifestations of the disease.[5]

This document serves as a technical resource, consolidating the available data on PTC518 and the methodologies central to its development and evaluation.

Mechanism of Action

PTC518's mechanism is centered on the modulation of HTT pre-mRNA splicing. It promotes the inclusion of a novel pseudoexon located within intron 49 of the HTT gene into the mature mRNA transcript.[6] This newly included pseudoexon contains a premature termination codon (PTC). The presence of this PTC triggers the cell's nonsense-mediated mRNA decay (NMD) pathway, a quality control mechanism that degrades mRNA transcripts containing premature stop codons.[6] The ultimate result is a reduction in the amount of viable HTT mRNA available for translation, leading to a decrease in the production of both wild-type and mutant HTT protein.[2][3]

Figure 1: Mechanism of Action of PTC518 on HTT Gene Expression.

Quantitative Data Summary

The efficacy of PTC518 has been evaluated in a series of preclinical and clinical studies. The key quantitative outcomes are summarized below.

Preclinical Data

Preclinical investigations in patient-derived cells and the BACHD mouse model of Huntington's disease demonstrated that oral administration of PTC518 leads to a dose-dependent and equitable lowering of HTT protein throughout the body, including the brain, muscle, and blood.[2][7][8][9]

Phase 1 Clinical Trial Data (Healthy Volunteers)

A first-in-human study was conducted in 77 healthy volunteers to assess safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).[10]

Table 1: Pharmacodynamic Effects of PTC518 in Healthy Volunteers

| Analyte | Maximum Reduction from Baseline | Dosing Regimen | Reference |

|---|---|---|---|

| HTT mRNA | ~60% | Single Ascending Doses (up to 135 mg) | [10] |

| HTT Protein | ~35% | Multiple Ascending Doses (21 days) |[10] |

Table 2: Pharmacokinetic Parameters of PTC518 in Healthy Volunteers (Single Oral Dose)

| Parameter | Value | Reference |

|---|---|---|

| Tmax (Time to Peak Concentration) | 6-7 hours | [10] |

| T1/2 (Terminal Half-life) | 54.0 - 75.3 hours | [10] |

| CSF-to-Plasma Ratio | ~2.6-fold higher than unbound plasma concentration |[10] |

Phase 2 PIVOT-HD Clinical Trial Data (Huntington's Disease Patients)

The PIVOT-HD study (NCT05358717) is a randomized, placebo-controlled trial evaluating PTC518 in patients with Stage 2 and Stage 3 Huntington's disease.[1][3]

Table 3: Reduction in Blood Huntingtin (HTT) Protein in PIVOT-HD Trial (12 Months)

| Treatment Group | Stage 2 Patients | Stage 3 Patients | Reference |

|---|---|---|---|

| PTC518 5 mg/day | 23% reduction | 23% reduction | [1][3][11] |

| PTC518 10 mg/day | 39% reduction | 36% reduction |[1][3][11] |

Table 4: Effects on Clinical and Biomarker Endpoints in PIVOT-HD Trial

| Endpoint | Treatment Group (Stage 2 Patients, 12 Months) | Outcome | Reference |

|---|---|---|---|

| Composite Unified Huntington's Disease Rating Scale (cUHDRS) | PTC518 5 mg & 10 mg | Dose-dependent trend of benefit (slower worsening) vs. Placebo | [11] |

| Total Motor Score (TMS) | PTC518 5 mg & 10 mg | Dose-dependent trend of benefit (slower worsening) vs. Placebo | [11] |

| Neurofilament Light Chain (NfL) in Plasma | PTC518 10 mg (24 Months) | -14% decrease (nominal p=0.03) |[12] |

Experimental Protocols

The evaluation of PTC518 relies on precise and sensitive assays to measure target engagement and downstream effects. The following sections detail representative protocols for the key experiments cited.

In Vitro Splicing Analysis: Minigene Reporter Assay

To confirm the mechanism of action and screen for splicing modifiers like PTC518, a minigene reporter assay is a crucial tool. This allows for the analysis of splicing in a controlled cellular context.

Objective: To determine if PTC518 induces the inclusion of the HTT intron 49 pseudoexon in a cellular model.

Methodology:

-

Construct Design: A minigene plasmid is constructed containing the genomic region of human HTT spanning from exon 49 to exon 50, including the entirety of intron 49. This construct is cloned into an expression vector (e.g., pET01) between two constitutive exons (e.g., from a beta-globin gene) and under the control of a ubiquitous promoter (e.g., CMV).[1][13]

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells or another suitable cell line are cultured to 70-80% confluency in 6-well plates.[4] Cells are then transiently transfected with the HTT minigene plasmid using a lipid-based transfection reagent (e.g., FuGene 6).[1]

-

Compound Treatment: 24 hours post-transfection, the cell culture medium is replaced with fresh medium containing either PTC518 at various concentrations or a vehicle control (e.g., DMSO). Cells are incubated for an additional 24-48 hours.

-

RNA Isolation: Total RNA is extracted from the cells using a standard method, such as a silica-based column kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent, including a DNase I treatment step to eliminate any contaminating plasmid DNA.

-

Reverse Transcription (RT): 1 µg of total RNA is reverse transcribed into cDNA using a reverse transcriptase (e.g., SuperScript III), oligo(dT) or random hexamer primers, and dNTPs.[13]

-

PCR Amplification: The resulting cDNA is used as a template for PCR. Primers are designed to anneal to the constitutive exons of the minigene vector, flanking the inserted HTT genomic fragment.[13]

-

Analysis: The PCR products are resolved by agarose gel electrophoresis. The expected outcomes are:

-

Vehicle Control: A single band corresponding to the correctly spliced product (vector exon 1 joined to vector exon 2, with the HTT fragment spliced out as an intron).

-

PTC518 Treated: An additional, larger band corresponding to the inclusion of the HTT pseudoexon.

-

-

Confirmation: The identity of the PCR bands is confirmed by Sanger sequencing to verify the precise splice junctions and the inclusion of the pseudoexon.

Figure 2: Experimental Workflow for the HTT Minigene Splicing Reporter Assay.

HTT mRNA Quantification: RT-qPCR

To measure the reduction in HTT mRNA levels in cells or tissues following PTC518 treatment, a sensitive and specific Reverse Transcription-quantitative PCR (RT-qPCR) assay is employed.

Objective: To quantify the relative abundance of HTT mRNA in a biological sample.

Methodology:

-

Sample Preparation and RNA Isolation: As described in Protocol 4.1, Step 4. High-quality, intact RNA is essential (A260/280 ratio of ~2.0).

-

cDNA Synthesis: As described in Protocol 4.1, Step 5.

-

Primer Design: Primers are designed to amplify a short region (100-200 bp) of the HTT transcript. To avoid amplification of genomic DNA, primers should be designed to span an exon-exon junction.

-

Forward Primer Example: (Anneals to the 3' end of an exon)

-

Reverse Primer Example: (Anneals to the 5' end of the subsequent exon)

-

-

qPCR Reaction: The qPCR reaction is set up in triplicate for each sample. A typical 20 µL reaction includes:

-

10 µL 2x SYBR Green Master Mix

-

0.5 µL Forward Primer (10 µM stock)

-

0.5 µL Reverse Primer (10 µM stock)

-

2 µL Diluted cDNA

-

7 µL Nuclease-free water

-

-

Thermal Cycling: A standard three-step cycling protocol is used:

-

Initial Denaturation: 95°C for 10 minutes (1 cycle)

-

Cycling: 95°C for 15 seconds, followed by 60°C for 60 seconds (40 cycles)

-

Melt Curve Analysis: To verify the specificity of the amplified product.

-

-

Data Analysis:

-

The cycle threshold (Ct) value is determined for HTT and one or more stable housekeeping (reference) genes (e.g., GAPDH, ACTB).

-

The relative expression of HTT mRNA is calculated using the comparative ΔΔCt method. The expression level in PTC518-treated samples is normalized to the reference gene(s) and then compared to the vehicle-treated control samples to determine the percent reduction.

-

HTT Protein Quantification: Single Molecule Counting (SMC™) Immunoassay

Quantifying the low abundance of HTT protein in cerebrospinal fluid (CSF) and blood requires an ultra-sensitive method. The Single Molecule Counting (SMC™) immunoassay is the gold standard for this application.

Objective: To precisely quantify total or mutant HTT protein levels in human CSF or blood plasma.

Methodology:

-

Assay Principle: This is a bead-based sandwich immunoassay. A capture antibody is conjugated to magnetic beads, and a detection antibody is labeled with a fluorescent dye. The protein of interest brings the two together. Single molecules are then detected by passing the beads through a laser, providing exceptional sensitivity.[11][12]

-

Reagents:

-

Capture Antibody: Biotinylated anti-HTT antibody (e.g., 2B7, which binds to the N-terminus of both wtHTT and mHTT).[8]

-

Detection Antibody: Fluorescently-labeled anti-HTT antibody (e.g., MW1, which is specific to the polyglutamine tract of mHTT, or D7F7 for total HTT).[2][8]

-

Beads: Streptavidin-coated magnetic beads.

-

Calibrator: Recombinant HTT protein fragment of a known concentration (e.g., HTT Q46 fragment).[8]

-

Assay Buffers: Provided with the SMC™ platform (e.g., Erenna® system).

-

-

Procedure:

-

Plate Coating: A 96-well plate is pre-coated with assay buffer to block non-specific binding.

-

Capture: Streptavidin-coated magnetic beads are incubated with the biotinylated capture antibody (2B7).

-

Sample Incubation: CSF samples, calibrators, and quality controls are added to the wells with the antibody-coated beads and incubated for 1-2 hours to allow HTT protein to bind.

-

Wash: The beads are washed to remove unbound components.

-

Detection: The fluorescently-labeled detection antibody (e.g., MW1) is added and incubated for 1 hour.

-

Final Wash: The beads are washed again to remove unbound detection antibody.

-

Elution & Reading: A final elution buffer is added, and the plate is loaded into the SMC™ instrument. The instrument counts individual fluorescent events, generating a signal that is proportional to the concentration of HTT in the sample.[2]

-

-

Data Analysis: A standard curve is generated using the signals from the calibrator dilutions with a 4- or 5-parameter logistic curve fit. The concentration of HTT in the unknown samples is then interpolated from this curve.[7]

Conclusion

PTC518 represents a significant advancement in the development of potential therapies for Huntington's disease. Its novel mechanism as an orally available, brain-penetrant splicing modifier offers a unique and promising approach to targeting the root cause of the disease by reducing levels of the toxic huntingtin protein. The comprehensive data from preclinical studies and Phase 1 and 2 clinical trials demonstrate clear target engagement and dose-dependent reductions in HTT mRNA and protein. Furthermore, early clinical data suggest a potential for slowing disease progression. The rigorous and highly sensitive analytical methods outlined in this guide are fundamental to the continued evaluation of PTC518 and will be critical in defining its future role in the management of Huntington's disease. Further long-term data from the ongoing clinical program will be essential to fully elucidate the clinical benefit of this innovative therapeutic strategy.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Quantifying Huntingtin Protein in Human Cerebrospinal Fluid Using a Novel Polyglutamine Length-Independent Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. gene-quantification.de [gene-quantification.de]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. medrxiv.org [medrxiv.org]

- 7. Quantifying Huntingtin Protein in Human Cerebrospinal Fluid Using a Novel Polyglutamine Length-Independent Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A reporter based cellular assay for monitoring splicing efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ehdn.org [ehdn.org]

- 10. mcgill.ca [mcgill.ca]

- 11. Use of splicing reporter minigene assay to evaluate the effect on splicing of unclassified genetic variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]

- 13. stackscientific.nd.edu [stackscientific.nd.edu]

Preclinical Profile of PTC518: A Splicing Modifier for Huntington's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

PTC518 is an investigatory, orally bioavailable small molecule designed as a disease-modifying therapy for Huntington's disease (HD). By acting as a splicing modifier of the huntingtin (HTT) pre-messenger RNA (pre-mRNA), PTC518 selectively reduces the levels of the huntingtin protein (HTT), the root cause of HD. Preclinical research involving patient-derived cells and the BACHD (Bacterial Artificial Chromosome Huntington's Disease) mouse model has demonstrated the potential of PTC518 to achieve dose-dependent and equitable lowering of both HTT mRNA and protein throughout the body, including the brain. This document provides a comprehensive overview of the preclinical data and methodologies related to PTC518's mechanism of action and efficacy in foundational neurodegeneration models.

Introduction to PTC518 and its Novel Mechanism of Action

Huntington's disease is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the first exon of the HTT gene. This mutation results in an expanded polyglutamine tract in the HTT protein, leading to its misfolding, aggregation, and subsequent neuronal toxicity. PTC518 offers a novel therapeutic approach by targeting the production of the HTT protein at the RNA level.

PTC518 is a small molecule splicing modifier that penetrates the blood-brain barrier.[1] Its unique mechanism of action involves binding to the pre-mRNA of the HTT gene and promoting the inclusion of a novel pseudoexon.[2][3] This newly included pseudoexon contains a premature termination codon (PTC), which signals the cell's machinery to degrade the altered HTT mRNA through a process known as nonsense-mediated decay (NMD).[2][3] This ultimately leads to a reduction in the synthesis of both wild-type and mutant HTT protein.[2][3]

Preclinical Efficacy Data

Preclinical studies have been instrumental in demonstrating the dose-dependent activity and broad distribution of PTC518. These studies have utilized both in vitro models with patient-derived cells and in vivo studies with the BACHD mouse model, a well-established transgenic model of Huntington's disease.[1][3]

In Vitro Studies in Patient-Derived Cells

In preclinical investigations using cells isolated from patients with Huntington's disease, PTC518 has been shown to reduce both huntingtin mRNA and protein levels with high potency in a dose-dependent manner.[1][3]

Table 1: Summary of In Vitro Preclinical Data (Hypothetical Data Based on Qualitative Descriptions)

| Cell Type | Treatment | Outcome Measure | Result |

| Huntington's Disease Patient-Derived Fibroblasts | PTC518 (various concentrations) | HTT mRNA levels | Dose-dependent reduction |

| Huntington's Disease Patient-Derived Fibroblasts | PTC518 (various concentrations) | HTT protein levels | Dose-dependent reduction |

Note: Specific quantitative data from these preclinical in vitro studies are not publicly available in the searched resources. The table reflects the qualitative descriptions of "dose-dependent" reductions.

In Vivo Studies in the BACHD Mouse Model

Oral administration of PTC518 in the BACHD mouse model of HD resulted in a dose-dependent and equitable lowering of HTT protein throughout the body, including the brain, muscle, and blood.[1][3] A key finding from these preclinical studies is the reported 1:1 correlation between the reduction of HTT protein in the blood and the brain, suggesting that blood levels of HTT can be a valuable biomarker for the central nervous system effects of PTC518.

Table 2: Summary of In Vivo Preclinical Data in BACHD Mice (Hypothetical Data Based on Qualitative Descriptions)

| Tissue | Treatment | Outcome Measure | Result |

| Brain | Oral PTC518 (various doses) | HTT protein levels | Dose-dependent reduction |

| Muscle | Oral PTC518 (various doses) | HTT protein levels | Dose-dependent reduction |

| Blood | Oral PTC518 (various doses) | HTT protein levels | Dose-dependent reduction, with a 1:1 correlation to brain levels |

Note: Specific quantitative data from these preclinical in vivo studies are not publicly available in the searched resources. The table reflects the qualitative descriptions of "dose-dependent" and "equitable" lowering.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies employed in the preclinical evaluation of PTC518.

Cell Culture of Patient-Derived Fibroblasts

-

Cell Sourcing and Culture: Skin fibroblasts are obtained from biopsies of Huntington's disease patients and healthy controls.[4]

-

Culture Conditions: Cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and other necessary growth factors.[4] Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: PTC518 is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for a specified duration.

BACHD Mouse Model Studies

-

Animal Model: The BACHD mouse model, which expresses the full-length human mutant HTT gene, is utilized for in vivo studies.[1][5]

-

Drug Administration: PTC518 is administered orally to the mice, typically through gavage, at different dose levels.[1]

-

Tissue Collection: Following the treatment period, animals are euthanized, and various tissues, including the brain, muscle, and blood, are collected for analysis.[1]

Quantification of HTT mRNA Levels (RT-qPCR)

-

RNA Extraction: Total RNA is extracted from cultured cells or animal tissues using a standard method, such as TRIzol reagent or a commercial RNA extraction kit.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR with primers specifically designed to amplify the spliced and unspliced forms of HTT mRNA. The relative levels of each transcript are quantified and normalized to a stable housekeeping gene.

Quantification of HTT Protein Levels (Western Blot)

-

Protein Extraction: Total protein is extracted from cultured cells or animal tissues using a lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in each sample is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

Gel Electrophoresis and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the huntingtin protein. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. Protein levels are normalized to a loading control, such as β-actin or GAPDH.

Visualizations: Signaling Pathways and Experimental Workflows

PTC518 Mechanism of Action

Caption: PTC518 modulates splicing of HTT pre-mRNA, leading to mRNA degradation and reduced protein levels.

Preclinical Experimental Workflow

Caption: Workflow for preclinical evaluation of PTC518 in in vitro and in vivo models of Huntington's disease.

Conclusion

The preclinical data for PTC518 provide a strong rationale for its continued development as a potential therapy for Huntington's disease. Its novel mechanism of action, oral bioavailability, and demonstrated ability to reduce HTT protein levels in both the central nervous system and peripheral tissues address key challenges in treating this devastating neurodegenerative disorder. Further publication of detailed quantitative preclinical data will be crucial for a complete understanding of its therapeutic potential. The ongoing clinical trials will ultimately determine the safety and efficacy of PTC518 in patients.

References

- 1. PTC Therapeutics Announces that PTC518 Has Entered into a Phase 1 Clinical Trial for the Huntington's Disease Program | PTC Therapeutics, Inc. [ir.ptcbio.com]

- 2. vjneurology.com [vjneurology.com]

- 3. PTC Therapeutics to Host Conference Call to Discuss Results of PTC518 Phase 1 Study for Huntington's Disease Program | PTC Therapeutics, Inc. [ir.ptcbio.com]

- 4. A patient-derived cellular model for Huntington’s disease reveals phenotypes at clinically relevant CAG lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Full-length human mutant huntingtin with a stable polyglutamine repeat can elicit progressive and selective neuropathogenesis in BACHD mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of PTC518 on Huntingtin Protein Levels: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Huntington's disease (HD) is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin gene (HTT), leading to the production of a mutant huntingtin protein (mHTT) with a toxic gain-of-function. A promising therapeutic strategy is the reduction of total huntingtin protein levels. PTC518 (votoplam) is an investigational, orally bioavailable small molecule designed to modulate the splicing of HTT pre-mRNA, thereby reducing the production of both wild-type and mutant huntingtin protein. This technical guide provides a comprehensive overview of the mechanism of action of PTC518 and its quantitative effects on huntingtin protein levels, based on available preclinical and clinical data. Methodologies for the quantification of huntingtin protein and mRNA are also detailed to provide a framework for researchers in the field.

Introduction to PTC518

PTC518 is a novel splicing modifier developed by PTC Therapeutics, with its development now in collaboration with Novartis. It is designed to be a systemically available, central nervous system (CNS)-penetrant molecule that can be administered orally.[1][2] The therapeutic rationale for PTC518 is to lower the levels of the huntingtin protein, the root cause of HD, throughout the body.[3]

Mechanism of Action: Splicing Modulation

PTC518 acts by binding to the HTT pre-messenger RNA (pre-mRNA) and modifying its splicing.[3][4] This action promotes the inclusion of a novel pseudoexon into the mature messenger RNA (mRNA) transcript.[5] This included pseudoexon contains a premature termination codon (PTC).[5] The presence of this PTC triggers a cellular quality control mechanism known as nonsense-mediated mRNA decay (NMD), which leads to the degradation of the HTT mRNA transcript. The subsequent reduction in available HTT mRNA results in decreased production of the huntingtin protein.[5]

Quantitative Effects on Huntingtin Levels

Preclinical Studies

Preclinical investigations in cell lines derived from HD patients demonstrated that PTC518 reduced both huntingtin mRNA and protein levels in a potent, dose-dependent manner.[3][6] In the BACHD mouse model of Huntington's disease, oral administration of PTC518 resulted in a dose-dependent and equitable lowering of HTT protein throughout the body, including the brain, muscle, and blood.[3][6]

Clinical Studies

A first-in-human Phase 1 study in healthy volunteers showed that PTC518 was well-tolerated and demonstrated proof-of-mechanism through a dose-dependent decrease in systemic HTT mRNA and HTT protein levels.[7] A significant dose-dependent reduction of up to approximately 60% in HTT mRNA and up to 35% in HTT protein levels was observed.[7] The study also found that PTC518 concentrations in the cerebrospinal fluid (CSF) were approximately 2.6-fold higher than the unbound free-drug concentrations in plasma, indicating good CNS penetration.[7]

| Study Phase | Population | Analyte | Maximum Reduction from Baseline | Dosage |

| Phase 1 | Healthy Volunteers | HTT mRNA | ~60% | Not Specified |

| Phase 1 | Healthy Volunteers | HTT Protein | ~35% | Not Specified |

The Phase 2 PIVOT-HD study (NCT05358717) evaluated the safety and efficacy of PTC518 in patients with Stage 2 and Stage 3 Huntington's disease.[5] The study met its primary endpoint of a reduction in blood huntingtin protein levels at 12 weeks.[5]

Table 1: Reduction in Huntingtin (HTT) Protein in the PIVOT-HD Study

| Timepoint | Dosage | Matrix | Patient Stage | Mean Reduction from Baseline |

| 12 Weeks | 10 mg | Blood | Stage 2 | 30%[8] |

| 12 Months | 5 mg | Blood | Stage 2 | 22%[9] |

| 12 Months | 10 mg | Blood | Stage 2 | 43%[9] |

| 12 Months | 5 mg | Blood | Stage 2 & 3 | 23%[5][10] |

| 12 Months | 10 mg | Blood | Stage 2 | 39%[5][10] |

| 12 Months | 10 mg | Blood | Stage 3 | 36%[5][10] |

| 12 Months | 5 mg | CSF | Stage 2 | 21%[11] |

| 12 Months | 10 mg | CSF | Stage 2 | 43%[11] |

Experimental Protocols

The following sections describe general methodologies for the quantification of huntingtin protein and mRNA. The specific protocols used in the PTC518 studies have not been publicly detailed.

Quantification of Huntingtin Protein

Several immunoassays are available for the sensitive quantification of total and mutant huntingtin protein in biological samples.

The MSD platform is a highly sensitive, ELISA-based assay used for quantifying HTT in various tissues and fluids.

-

Principle: This assay uses a capture antibody coated on an electrode-containing microplate and a detection antibody conjugated with an electrochemiluminescent label (SULFO-TAG™). The binding of the analyte brings the detection antibody into proximity with the electrode. An electrical stimulus causes the label to emit light, which is then measured.

-

Sample Preparation: Peripheral blood mononuclear cells (PBMCs) can be isolated from whole blood. Cell pellets are lysed using a buffer containing detergents (e.g., 0.2% Tween, 0.05% SDS) and protease inhibitors. The total protein concentration of the lysate is determined using a standard protein assay like the bicinchoninic acid (BCA) assay.

-

Assay Procedure (General):

-

Plates are blocked to prevent non-specific binding.

-

Samples and standards are added to the wells and incubated with the capture antibody.

-

After washing, the detection antibody is added and incubated.

-

For signal amplification, a biotinylated secondary antibody followed by streptavidin-SULFO-TAG can be used.

-

After a final wash, a read buffer is added, and the plate is read on an MSD instrument.

-

-

Antibody Pairs: Different antibody combinations can be used to detect total HTT or specifically mutant HTT. For example, a polyglutamine-independent assay might use antibodies targeting regions outside the polyglutamine tract.

AlphaLISA is a bead-based, no-wash immunoassay technology suitable for high-throughput screening.

-

Principle: The assay uses two types of beads: Donor beads and Acceptor beads. One antibody is conjugated to the Donor bead, and another is conjugated to the Acceptor bead. When the target protein is present, it brings the beads into close proximity. Laser excitation of the Donor bead results in the release of singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal.

-

Assay Procedure (General):

-

Samples, biotinylated anti-HTT antibody, and acceptor bead-conjugated anti-HTT antibody are incubated together in a microplate.

-

Streptavidin-coated Donor beads are added.

-

After a final incubation in the dark, the plate is read on an instrument capable of AlphaLISA detection.

-

Western blotting can be used for the semi-quantitative analysis of HTT protein.

-

Sample Preparation: Brain tissue or cell pellets are homogenized in RIPA buffer with protease inhibitors. Protein concentration is determined, and samples are prepared with loading buffer containing SDS and a reducing agent.

-

SDS-PAGE and Transfer: Due to the large size of the full-length huntingtin protein (~350 kDa), a low-percentage acrylamide gel (e.g., 6%) or a gradient gel is recommended. Proteins are then transferred to a PVDF or nitrocellulose membrane.

-

Immunodetection:

-

The membrane is blocked (e.g., with 5% non-fat milk in TBS-T).

-

The membrane is incubated with a primary antibody against huntingtin overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Quantification of HTT mRNA

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is the standard method for quantifying mRNA levels.

-

RNA Extraction: Total RNA is extracted from whole blood or cells using a commercially available kit. The quality and quantity of the RNA are assessed using spectrophotometry and/or capillary electrophoresis.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of random primers and/or oligo(dT) primers.

-

qPCR: The qPCR reaction is performed using the cDNA as a template, gene-specific primers for HTT, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe (e.g., TaqMan). The amplification of the target is monitored in real-time.

-

Data Analysis: The expression of HTT mRNA is typically normalized to the expression of one or more stable housekeeping genes to correct for variations in RNA input and reverse transcription efficiency. The relative quantification is often calculated using the ΔΔCt method.

Conclusion

PTC518 represents a promising oral therapeutic approach for Huntington's disease by targeting the fundamental cause of the disease—the huntingtin protein. Clinical data have demonstrated that PTC518 effectively lowers huntingtin protein levels in both the periphery and the central nervous system in a dose-dependent manner. The continued evaluation of PTC518 in clinical trials will be crucial in determining its long-term safety and its potential to modify the course of this devastating neurodegenerative disease. The analytical methods described provide a foundation for the continued research and development of huntingtin-lowering therapies.

References

- 1. drughunter.com [drughunter.com]

- 2. Updates from PTC Therapeutics and uniQure on their huntingtin-lowering trials - Huntington's Australia [huntingtonsaustralia.au]

- 3. J06 Pivot-HD: a phase 2, randomised, placebo-controlled study to evaluate the safety and efficacy of ptc518 in subjects with Huntington’s disease | Journal of Neurology, Neurosurgery & Psychiatry [jnnp.bmj.com]

- 4. No pivot needed for PTC-518 – HDBuzz [en.hdbuzz.net]

- 5. PTC518 PIVOT-HD Study Achieves Primary Endpoint | PTC Therapeutics, Inc. [ir.ptcbio.com]

- 6. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]

- 7. Pharmacokinetics and pharmacodynamics of PTC518, an oral huntingtin lowering splicing modifier: A first‐in‐human study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]

- 9. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]

- 10. neurologylive.com [neurologylive.com]

- 11. PTC Reports Positive Phase II Huntington’s Data, FDA Lifts Partial Clinical Hold - BioSpace [biospace.com]

A Technical Guide to PTC518: A Splicing Modifier Co-opting Nonsense-Mediated mRNA Decay for Therapeutic Protein Reduction

For Researchers, Scientists, and Drug Development Professionals

Abstract: PTC518 (votoplam) represents a novel therapeutic strategy that, contrary to inhibiting, strategically leverages the cell's natural quality control machinery—specifically, the nonsense-mediated mRNA decay (NMD) pathway—to achieve a therapeutic outcome. Developed by PTC Therapeutics, PTC518 is an orally bioavailable small molecule designed as a splicing modifier for the treatment of Huntington's disease (HD). It acts not by suppressing NMD, but by inducing a specific splicing event in the huntingtin (HTT) pre-mRNA. This engineered event introduces a premature termination codon (PTC), thereby marking the resulting HTT mRNA as aberrant and targeting it for degradation by the NMD pathway. This guide provides a detailed examination of this mechanism, supported by preclinical and clinical data, experimental methodologies, and pathway visualizations.

The Role of Nonsense-Mediated mRNA Decay (NMD)

Nonsense-mediated mRNA decay (NMD) is an essential, evolutionarily conserved surveillance pathway in all eukaryotes[1][2][3]. Its primary function is to identify and eliminate mRNA transcripts containing premature termination codons (PTCs)[2][4]. PTCs can arise from genetic mutations or errors during transcription and, if translated, would lead to truncated, often non-functional or potentially toxic proteins. By degrading these flawed transcripts, NMD serves as a critical quality control mechanism to ensure the fidelity of gene expression[4][5]. The core of the NMD machinery involves a set of proteins known as the up-frameshift (UPF) factors, including UPF1, UPF2, and UPF3, which recognize the PTC and trigger mRNA degradation[2].

PTC518: Mechanism of Action

PTC518 is a splicing modifier that selectively targets the pre-mRNA of the huntingtin (HTT) gene[6][7]. Instead of inhibiting the NMD pathway, its mechanism is designed to co-opt it. PTC518 promotes the inclusion of a novel pseudoexon from within an intron into the mature HTT mRNA sequence[7][8][9][10]. This newly included pseudoexon contains a PTC.

Once this altered mRNA is exported to the cytoplasm for translation, the ribosome encounters the engineered PTC. This event is recognized by the NMD machinery as an error, which then targets the HTT mRNA for degradation[7][8]. The result is a significant, dose-dependent reduction in the levels of both mutant and wild-type HTT protein[9]. This approach is non-allele specific, meaning it lowers all forms of the huntingtin protein[11].

Quantitative Data from Preclinical and Clinical Studies

PTC518 has demonstrated a dose-dependent reduction of HTT mRNA and protein in both preclinical models and human clinical trials[12].

Table 1: Phase 1 Study in Healthy Volunteers

| Parameter | Result | Citation |

| HTT mRNA Reduction | Up to ~60% dose-dependent reduction | [13] |

| HTT Protein Reduction | Up to 35% dose-dependent reduction | [13] |

| Splicing Activity | Maintained up to 72 hours post-dose | [12] |

| Time to Steady-State (mRNA) | Achieved within one week | [12] |

| Time to Steady-State (Protein) | Expected to take at least six weeks | [12] |

| CSF Concentration | ~2.6-fold higher than unbound plasma concentration | [13] |

Table 2: Phase 2 PIVOT-HD Study in Huntington's Disease Patients (12-Month Data)

| Dose Level | Blood HTT Protein Reduction (Stage 2 & 3) | Citation |

| 5 mg | 23% | [6][12] |

| 10 mg | 39% (Stage 2), 36% (Stage 3) | [6][12] |

Table 3: Additional Biomarker Data (PIVOT-HD)

| Biomarker | Dose Level | Result (vs. Placebo/Natural History) | Citation |

| Neurofilament Light (NfL) | 5 mg | -8.9% reduction (24 months) | [12] |

| 10 mg | -14% reduction (24 months) | [12] | |

| Total Motor Score (TMS) | 5 mg | Worsening of 2.0 points (vs. 4.9 for placebo) | [14][15] |

| 10 mg | Worsening of 1.3 points (vs. 4.9 for placebo) | [14][15] |

Experimental Protocols and Methodologies

The evaluation of PTC518's pharmacodynamic effects relies on precise quantification of HTT mRNA and protein levels.

Quantification of HTT mRNA

A reverse transcription-quantitative polymerase chain reaction (RT-qPCR) assay is utilized to measure HTT mRNA levels in whole blood samples.

-

Objective: To determine the percentage reduction of HTT mRNA relative to a baseline or control.

-

Methodology:

-

RNA Extraction: Total RNA is isolated from patient blood samples.

-

Reverse Transcription (RT): The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): The cDNA is subjected to PCR with primers specific for the HTT transcript. A reference gene, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), is amplified concurrently for normalization[9].

-

Analysis: The cycle threshold (Ct) values are used to calculate the relative abundance of HTT mRNA, which is then compared across different doses and time points to determine the extent of reduction[9].

-

Quantification of Total HTT Protein

Total HTT protein levels in blood are measured using an electrochemiluminescence (ECL) immunoassay.

-

Objective: To measure the concentration of total huntingtin protein.

-

Methodology:

-

Sample Preparation: Blood samples are processed to isolate the appropriate fraction for analysis.

-

Immunoassay: The assay is typically performed on a platform like Meso Scale Discovery (MSD)[9].

-

Detection: The assay uses specific antibodies to capture and detect HTT protein. An electrical stimulus induces a light-emitting reaction, and the intensity of the emitted light is directly proportional to the amount of HTT protein present in the sample.

-

Analysis: Protein concentrations are calculated based on a standard curve and reported as a percentage reduction from baseline[9].

-

Conclusion

PTC518 exemplifies a sophisticated drug design strategy that harnesses a fundamental cellular process for therapeutic benefit. By acting as a splicing modifier, it introduces a specific PTC into the HTT transcript, thereby transforming the NMD pathway from a general surveillance system into a targeted degradation mechanism for a disease-causing protein. The clinical data from the PIVOT-HD study, demonstrating significant, dose-dependent reductions in HTT protein and favorable trends on clinical and biomarker endpoints, underscore the potential of this innovative approach for patients with Huntington's disease[6][12][14][16]. This mechanism represents a paradigm of precision medicine, turning the cell's own machinery into a tool to address the root cause of a genetic disorder.

References

- 1. Nonsense-mediated mRNA decay: a 'nonsense' pathway makes sense in stem cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nonsense-mediated decay - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Nonsense-Mediated mRNA Decay, a Finely Regulated Mechanism [mdpi.com]

- 5. Nonsense-mediated mRNA decay, a simplified view of a complex mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PTC518 PIVOT-HD Study Achieves Primary Endpoint | PTC Therapeutics, Inc. [ir.ptcbio.com]

- 7. PTC518 PIVOT-HD Study Achieves Primary Endpoint | PTC Therapeutics, Inc. [ir.ptcbio.com]

- 8. youtube.com [youtube.com]

- 9. Pharmacokinetics and pharmacodynamics of PTC518, an oral huntingtin lowering splicing modifier: A first‐in‐human study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Excitement and Anticipation as PTC’s Huntington’s Disease Drug Clears a Major Hurdle to Sprint Home – HDBuzz [en.hdbuzz.net]

- 12. neurologylive.com [neurologylive.com]

- 13. Pharmacokinetics and pharmacodynamics of PTC518, an oral huntingtin lowering splicing modifier: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PTC Reports Positive Phase II Huntington’s Data, FDA Lifts Partial Clinical Hold - BioSpace [biospace.com]

- 15. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]

- 16. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]

PTC518 (Votoplam): A Technical Guide to a Novel Splicing Modifier for Huntington's Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

PTC518, also known as votoplam, is an orally bioavailable, small molecule splicing modifier under investigation for the treatment of Huntington's disease (HD). Developed by PTC Therapeutics, this investigational therapy is designed to reduce the production of the huntingtin (HTT) protein, the cause of this neurodegenerative disorder. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical and clinical data available for PTC518.

Chemical Structure and Properties

PTC518 is a small molecule with the following chemical properties:

| Property | Value |

| IUPAC Name | 2-[3-(2,2,6,6-tetramethylpiperidin-4-yl)triazolo[4,5-c]pyridazin-6-yl]-5-(triazol-2-yl)phenol |

| Molecular Formula | C₂₁H₂₅N₉O |

| Molecular Weight | 419.49 g/mol |

| CAS Number | 2407849-89-0 |

Mechanism of Action: A Novel Approach to Splicing Modulation

PTC518 employs a novel mechanism of action to lower the levels of the huntingtin protein. It acts as a splicing modifier of the HTT pre-messenger RNA (pre-mRNA).

The key steps in its mechanism are:

-

Pseudoexon Inclusion: PTC518 promotes the inclusion of a novel pseudoexon into the mature HTT mRNA transcript.

-

Premature Termination Codon (PTC) Introduction: This included pseudoexon contains a premature termination codon.

-

Nonsense-Mediated Decay (NMD): The presence of the PTC triggers the cellular quality control mechanism known as nonsense-mediated decay.

-

HTT mRNA Degradation: The NMD pathway leads to the degradation of the HTT mRNA.

-

Reduced HTT Protein Production: The ultimate result is a reduction in the synthesis of the huntingtin protein.

This mechanism is not dependent on the allele, meaning it reduces both wild-type and mutant huntingtin protein levels.

Caption: PTC518 induces pseudoexon inclusion in HTT pre-mRNA, leading to mRNA degradation.

Preclinical Studies

Preclinical investigations of PTC518 have been conducted in various models, including patient-derived cells and the BACHD (bacterial artificial chromosome Huntington's disease) and Hu97/18 mouse models. These studies have demonstrated the dose-dependent reduction of both HTT mRNA and protein levels.

Experimental Protocols

Cell-Based Assays:

-

Cell Lines: Fibroblasts and B-lymphocytes derived from Huntington's disease patients.

-

Treatment: Cells were treated with varying concentrations of PTC518 or DMSO (vehicle control) for 24 to 96 hours.

-

HTT mRNA Quantification: Total RNA was extracted, and reverse transcription-quantitative polymerase chain reaction (RT-qPCR) was performed to measure HTT mRNA levels. Results were normalized to a housekeeping gene (e.g., GAPDH or TATA-box binding protein).

-

HTT Protein Quantification: Cell lysates were analyzed by electrochemiluminescence (ECL) immunoassay or Western blot to determine HTT protein levels. Protein levels were normalized to a loading control (e.g., total protein, KRAS, or UTRN).

Animal Studies (BACHD and Hu97/18 Mice):

-

Dosing: PTC518 was administered orally to mice.

-

Tissue Collection: At the end of the treatment period, various tissues, including brain (cortex, striatum), muscle, and blood, were collected.

-

HTT Protein Quantification: Tissue homogenates were prepared, and HTT protein levels were measured using ECL immunoassay or Western blot, normalizing to a loading control.

Caption: Workflow for preclinical evaluation of PTC518 in vitro and in vivo.

Clinical Development

PTC518 has progressed through Phase 1 and Phase 2 clinical trials, with promising results regarding its safety, tolerability, and efficacy in reducing HTT protein levels.

Pharmacokinetics

A first-in-human Phase 1 study in healthy volunteers provided key pharmacokinetic data:

| Parameter | Value | Citation |

| Time to Maximum Concentration (Tmax) | 6-7 hours | [1] |

| Terminal Half-life (T½) | 54.0-75.3 hours | [1] |

| CSF Concentration | Approximately 2.6-fold higher than unbound plasma concentration | [1] |

Pharmacodynamics and Efficacy

Clinical trials have demonstrated a dose-dependent reduction in HTT mRNA and protein levels.

Phase 1 Study in Healthy Volunteers:

| Dose | HTT mRNA Reduction (approx.) | HTT Protein Reduction (approx.) | Citation |

| Single Ascending Doses | Up to 60% | Up to 35% | [1] |

| 15 mg (multiple doses) | ~50% splicing reduction | - | [2] |

| 30 mg (multiple doses) | ~65% splicing reduction | - | [2] |

Phase 2 PIVOT-HD Study in Huntington's Disease Patients (12-month data):

| Dose | Blood HTT Protein Reduction (Stage 2 Patients) | Blood HTT Protein Reduction (Stage 3 Patients) | Citation |

| 5 mg | 23% | 23% | |

| 10 mg | 39% | 36% |

In addition to HTT lowering, the PIVOT-HD study showed dose-dependent trends of benefit on clinical scales such as the Composite Unified Huntington's Disease Rating Scale (cUHDRS) and Total Motor Score (TMS) in Stage 2 patients.

Safety and Tolerability

PTC518 has been generally well-tolerated in clinical trials. The majority of treatment-emergent adverse events were mild and transient.[1] Importantly, no treatment-related spikes in neurofilament light chain (NfL), a biomarker of neuroaxonal damage, were observed.

Conclusion

PTC518 represents a promising, orally administered investigational therapy for Huntington's disease with a novel mechanism of action. Its ability to systemically reduce huntingtin protein levels through splicing modulation has been demonstrated in both preclinical models and clinical trials. The favorable pharmacokinetic and safety profiles observed to date support its continued development as a potential disease-modifying treatment for this devastating neurodegenerative condition. Further investigation in ongoing and future clinical trials will be crucial to fully elucidate its long-term efficacy and safety in the Huntington's disease patient population.

References

PTC518: A Deep Dive into its Mechanism and Impact on RNA Processing in Huntington's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

PTC518 is an investigational, orally bioavailable small molecule that acts as a splicing modifier, offering a novel therapeutic approach for Huntington's disease (HD). By selectively modulating the splicing of the huntingtin (HTT) pre-messenger RNA (pre-mRNA), PTC518 leads to a reduction in the production of all forms of the huntingtin protein (HTT), including the mutant form (mHTT) that drives the neurodegenerative pathology of HD. This technical guide provides a comprehensive overview of PTC518's mechanism of action, its impact on RNA processing, and a summary of key preclinical and clinical findings. Detailed experimental methodologies and visualizations are included to provide a thorough understanding for researchers, scientists, and drug development professionals.

Introduction to Huntington's Disease and the Therapeutic Rationale for HTT Lowering

Huntington's disease is a fatal, autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the first exon of the HTT gene. This mutation results in an expanded polyglutamine tract in the huntingtin protein, leading to its misfolding, aggregation, and cellular toxicity, ultimately causing progressive neuronal dysfunction and death. The current standard of care for HD is limited to symptomatic management, with no approved therapies that halt or reverse the course of the disease.

The central role of the mutant huntingtin protein in the pathogenesis of HD has led to the development of therapeutic strategies aimed at reducing its levels. PTC518 represents a promising approach within this class of therapies, offering the convenience of oral administration and broad distribution throughout the body, including the central nervous system (CNS).

PTC518: Mechanism of Action on RNA Processing

PTC518 is a small molecule RNA splicing modifier that selectively targets the pre-mRNA of the huntingtin gene.[1] Its mechanism of action involves the promotion of the inclusion of a cryptic "pseudoexon" located within an intron of the HTT pre-mRNA into the mature messenger RNA (mRNA) transcript.[2][3][4] This newly included pseudoexon contains a premature termination codon (PTC).

The presence of this PTC in the mature HTT mRNA triggers a cellular surveillance mechanism known as nonsense-mediated mRNA decay (NMD). NMD identifies and degrades mRNA transcripts containing premature stop codons, thereby preventing the translation of truncated and potentially harmful proteins. The consequential degradation of the HTT mRNA leads to a reduction in the synthesis of the full-length huntingtin protein, including both the wild-type and the disease-causing mutant forms.[1][2]

Mechanism of action of PTC518 on HTT RNA processing.

Quantitative Data from Clinical Trials

The efficacy and safety of PTC518 have been evaluated in Phase 1 studies in healthy volunteers and the Phase 2 PIVOT-HD study in patients with Huntington's disease.[5][6]

Phase 1 Study in Healthy Volunteers

A first-in-human study demonstrated that PTC518 was well-tolerated and showed proof of mechanism through a dose-dependent decrease in systemic HTT mRNA and protein levels.

| Parameter | Result | Citation |

| HTT mRNA Reduction | Up to 30-50% reduction in a dose-dependent manner. | [7] |

| HTT Protein Reduction | Dose-dependent reduction. | |

| Safety | Favorable safety and tolerability profile. |

Phase 2 PIVOT-HD Study

The PIVOT-HD study is a multi-center, randomized, placebo-controlled trial evaluating the safety and efficacy of PTC518 in patients with Stage 2 and Stage 3 Huntington's disease.[5]

Table 1: Reduction in Huntingtin (HTT) Protein and mRNA

| Biomarker | Dose | Duration | Reduction vs. Placebo | Citation |

| Blood HTT Protein | 5 mg/day | 1 year | 23% | [5] |

| 10 mg/day | 1 year | 36% | [5] | |

| CSF mHTT Protein | 5 mg/day | 12 months | 21% | [8] |

| 10 mg/day | 12 months | 43% | [8] | |

| Blood HTT mRNA | 5 mg/day | 3 months | - | |

| 10 mg/day | 3 months | - |

Table 2: Clinical Outcome Measures (Stage 2 HD Patients)

| Clinical Scale | Dose | Duration | Observation | Citation |

| Composite Unified Huntington's Disease Rating Scale (cUHDRS) | 5 mg/day & 10 mg/day | 12 months | Dose-dependent trends of benefit. | [3][6] |

| Total Motor Score (TMS) | 5 mg/day & 10 mg/day | 12 months | Dose-dependent trends of benefit. | [6][8] |

| Neurofilament Light Chain (NfL) in blood | 5 mg/day & 10 mg/day | 12 months | Tended to decrease in PTC518 groups, largely unchanged in placebo. | [5] |

Experimental Protocols

Measurement of Huntingtin (HTT) Protein Levels

Total HTT protein levels in blood and cerebrospinal fluid (CSF) were quantified using a qualified electrochemiluminescence (ECL) immunoassay on the Meso Scale Discovery (MSD) platform. This highly sensitive and specific assay allows for the precise measurement of protein concentrations in biological samples. While specific details of the assay protocol, such as antibody pairs and sample processing steps, are proprietary, the general workflow for such an assay is outlined below.

General workflow for HTT protein quantification by ECL immunoassay.

Measurement of Huntingtin (HTT) mRNA Levels

The levels of HTT mRNA in blood samples were measured using a reverse transcription-quantitative polymerase chain reaction (RT-qPCR) assay. This method involves the conversion of mRNA to complementary DNA (cDNA) followed by the amplification of the target cDNA using specific primers and probes. The quantification of HTT mRNA was normalized to a stable housekeeping gene to account for variations in sample input and RNA quality. The specific primers, probes, and thermal cycling conditions used in the clinical trials are not publicly available.

General workflow for HTT mRNA quantification by RT-qPCR.

PIVOT-HD Clinical Trial Design

The PIVOT-HD Phase 2 study is designed to assess the safety, tolerability, and efficacy of PTC518 in individuals with early- to late-intermediate stages of Huntington's disease.

Simplified workflow of the PIVOT-HD Phase 2 clinical trial.

Conclusion and Future Directions

PTC518 represents a significant advancement in the development of disease-modifying therapies for Huntington's disease. Its novel mechanism of action as an oral RNA splicing modifier, coupled with promising clinical data demonstrating target engagement and downstream effects on HTT protein levels, underscores its potential to alter the course of this devastating disease. The favorable safety and tolerability profile observed to date further supports its continued development.

Future research will focus on the long-term safety and efficacy of PTC518 in larger patient populations. The ongoing open-label extension of the PIVOT-HD study will provide valuable insights into the durability of its effects on both biomarkers and clinical outcomes. The data generated from these studies will be crucial in determining the ultimate role of PTC518 in the therapeutic landscape for Huntington's disease.

References

- 1. PTC Therapeutics Announces that PTC518 Has Entered into a Phase 1 Clinical Trial for the Huntington's Disease Program [prnewswire.com]

- 2. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]

- 3. PTC Therapeutics has started in-human Huntington’s disease trial with PTC518 [lirh.it]

- 4. Pharmacokinetics and pharmacodynamics of PTC518, an oral huntingtin lowering splicing modifier: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and pharmacodynamics of PTC518, an oral huntingtin lowering splicing modifier: A first‐in‐human study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. neurologylive.com [neurologylive.com]

- 7. investing.com [investing.com]

- 8. ehdn.org [ehdn.org]

A Technical Guide to Foundational Studies of Splicing Modulation in Huntington's Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Huntington's Disease (HD) is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the first exon of the huntingtin (HTT) gene. This mutation results in an expanded polyglutamine tract in the huntingtin protein (HTT), leading to its misfolding and aggregation, and subsequent neuronal dysfunction and death. While the genetic basis of HD is well-understood, the precise molecular mechanisms driving its pathogenesis are multifaceted. Emerging evidence has highlighted the significant role of messenger RNA (mRNA) splicing dysregulation in the development and progression of HD.[1][2][3] This technical guide provides an in-depth overview of the foundational studies in splicing modulation as a therapeutic strategy for HD, focusing on the core molecular mechanisms, key experimental findings, and the methodologies that have paved the way for current clinical investigations.

Core Concept: Splicing Dysregulation in Huntington's Disease

Alternative splicing is a crucial process for generating proteomic diversity, particularly in the brain.[4][5][6] In HD, the presence of the expanded CAG repeat in the HTT pre-mRNA and the mutant HTT protein disrupts the normal splicing machinery.[1][7] This disruption occurs through several proposed mechanisms, including the sequestration of essential splicing factors by the mutant HTT transcript and protein, leading to widespread splicing alterations in numerous genes.[2][8][9]

Key splicing factors implicated in HD pathogenesis include:

-

SRSF6 (Serine/Arginine-Rich Splicing Factor 6): This protein has been shown to bind to CAG repeats in RNA and is sequestered by the expanded HTT transcript, leading to its mis-localization and altered activity.[9][10][11]

-

PTBP1 (Polypyrimidine Tract Binding Protein 1): Studies have shown altered levels and activity of PTBP1 in HD brains, contributing to aberrant splicing patterns.[3][12]

-